Iturin D

Description

Properties

CAS No. |

108956-22-5 |

|---|---|

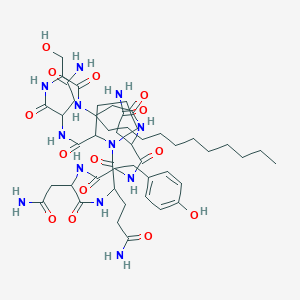

Molecular Formula |

C48H74N12O14 |

Molecular Weight |

1043.2 g/mol |

IUPAC Name |

3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |

InChI |

InChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71) |

InChI Key |

HNAPWDKFUSLFFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Canonical SMILES |

CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Other CAS No. |

108956-22-5 |

Synonyms |

iturin D iturin-D |

Origin of Product |

United States |

Molecular Architecture and Structural Heterogeneity of Iturin D

Core Cyclic Heptapeptide (B1575542) Moiety and Amino Acid Sequence Variations

The core structure of Iturin D consists of a cyclic heptapeptide, meaning it is composed of seven alpha-amino acid residues asm.orgmdpi.comnih.govasm.orgnih.govjuniperpublishers.com. A defining characteristic of the iturin family is that the first three amino acids of this cyclic heptapeptide are highly conserved across all family members frontiersin.orgnih.govasm.org. For instance, in related iturins like Bacillomycin (B12659051) D, the conserved sequence is L-Asn-D-Tyr-D-Asn google.comijcmas.com.

The full amino acid sequence for this compound has been identified as cyclo[DL-asparagyl-DL-glutaminyl-DL-prolyl-DL-asparagyl-DL-seryl-3-undecyl-beta-alanyl-DL-asparagyl-DL-tyrosyl] nih.gov. This sequence highlights the specific amino acid residues and their general configuration within the cyclic peptide. While the initial three amino acids are conserved, variations typically occur in the fourth through seventh amino acid positions among different iturinic lipopeptides frontiersin.orgnih.govasm.org. Notably, this compound is distinguished from Iturin A by the presence of a free carboxyl group, whereas Iturin E contains a carboxymethyl group asm.orgasm.org.

Beta-Amino Fatty Acid Chain Diversity and Isomerism

Attached to the cyclic heptapeptide is a hydrophobic beta-amino fatty acid chain, which is crucial for the amphiphilic properties of iturins frontiersin.orgasm.orgmdpi.comnih.govjuniperpublishers.com. For the iturin class of lipopeptides, this fatty acid chain typically ranges from C14 to C17 carbon atoms asm.orgmdpi.comasm.orgnih.gov. In the case of this compound, the specific fatty acid moiety is identified as a 3-undecyl-beta-alanyl group nih.gov. This corresponds to a C14 fatty acid chain (11 carbons from undecyl plus 3 carbons from the beta-alanyl portion).

The diversity within the beta-amino fatty acid chain contributes significantly to the structural heterogeneity observed in iturinic lipopeptides nih.govjuniperpublishers.comasm.orgmdpi.com. This heterogeneity can manifest in variations in chain length, as well as different branching patterns such as normal (n-), iso-, or anteiso-configurations nih.govmdpi.com. For example, Iturin A itself can exist in up to eight isomeric forms (Iturin A1-A8), differing in their fatty acid chain lengths and branching mdpi.com. Similar isomerism is also observed in other family members, such as Bacillomycin D, which exists as a mixture of homologous lipopeptides with varying lipid moieties ijcmas.comnih.gov.

Structural Elucidation and Conformational Analysis in Research Studies

The elucidation of the complex molecular architecture of this compound and other iturinic lipopeptides relies on advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) methods, is a primary tool for determining the intricate structural configurations of these compounds nih.govmdpi.commdpi.comfrontiersin.org. This technique provides detailed insights into the arrangement of atoms and bonds within the molecule.

Mass spectrometry, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS/MS) and Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS), is extensively utilized for molecular weight determination and for identifying structural fragments through the analysis of degradation products nih.govmdpi.comfrontiersin.orgnih.govfrontiersin.org. These methods are crucial for confirming the presence of specific amino acid sequences and fatty acid chain variations.

Conformational analysis, which investigates the three-dimensional arrangement of the molecule, is also performed using various spectroscopic techniques. For instance, studies on Iturin A have employed NMR spectroscopy, energy calculations, Infrared (IR) spectroscopy, and Circular Dichroism (CD) spectroscopy nih.govmdpi.com. CD spectroscopy, in particular, can aid in differentiating between D- and L-amino acid configurations within the peptide chain mdpi.com. These comprehensive analytical approaches enable researchers to gain a thorough understanding of the precise structure and dynamic behavior of this compound.

Relationship to Other Iturinic Lipopeptides (e.g., Iturin A, Bacillomycin D, Mycosubtilin)

This compound is part of a broader family of iturinic lipopeptides, which collectively includes Iturin A, Bacillomycin D, Bacillomycin F, Bacillomycin L, Mycosubtilin (B72517), and Mojavensin frontiersin.orgnih.govasm.orgasm.orgjuniperpublishers.comasm.orgmdpi.comnih.gov. All members of this family share the fundamental characteristic of being cyclic heptapeptides conjugated to a beta-amino fatty acid chain frontiersin.orgasm.orgmdpi.comasm.orgnih.govjuniperpublishers.comasm.org.

The primary distinctions among these related compounds stem from variations in their amino acid sequences within the heptapeptide moiety and the diversity in the length and branching of their fatty acid chains frontiersin.orgnih.govasm.orgnih.govasm.orgmdpi.com. A key feature of the iturin family is the conservation of the first three amino acids in the cyclic peptide (L-Asn-D-Tyr-D-Asn) across Iturin A, Mycosubtilin, and Bacillomycin D, while the subsequent four amino acids (positions 4-7) are subject to variation frontiersin.orgnih.govgoogle.comijcmas.comasm.org. For example, Bacillomycin D's peptide moiety contains L-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr ijcmas.comnih.gov.

The biosynthesis of these lipopeptides is carried out nonribosomally by large multienzyme complexes known as nonribosomal peptide synthetases (NRPSs) asm.orgasm.orgnih.govasm.orgnih.gov. The modular organization of these NRPS enzymes allows for the observed structural heterogeneity and the production of various homologs and isomers within the family asm.orggoogle.com.

Table 1: Key Characteristics of this compound and Related Iturinic Lipopeptides

| Compound Name | Core Peptide Structure (General) | Fatty Acid Chain (General) | Key Distinguishing Features |

| This compound | Cyclic heptapeptide | β-amino (C14) | Free carboxyl group asm.orgasm.org |

| Iturin A | Cyclic heptapeptide | β-amino (C14-C17) | Varies in fatty acid chain length and branching mdpi.com |

| Bacillomycin D | Cyclic heptapeptide (L-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr) ijcmas.comnih.gov | β-amino (C14-C17) | Mixture of homologous lipopeptides ijcmas.comnih.gov |

| Mycosubtilin | Cyclic heptapeptide | β-amino | Distinct amino acid sequence variations from Iturin A asm.org |

Genomic and Biosynthetic Pathways of Iturin D

Non-Ribosomal Peptide Synthetase (NRPS) System Architecture

Non-ribosomal peptide synthetases (NRPSs) are large multienzyme complexes responsible for the synthesis of diverse peptide natural products without the involvement of ribosomes. oup.comresearchgate.netasm.org These enzymes operate via a modular architecture, where each module is typically responsible for incorporating one amino acid into the growing peptide chain. oup.comasm.orgigem.wiki Each module generally consists of core domains:

Adenylation (A) domain: Selects and activates a specific amino acid by forming an aminoacyl-AMP intermediate. oup.comasm.orgigem.wikiacs.org

Thiolation (T) domain (also known as Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a thioester linkage to a 4'-phosphopantetheinyl (4'-Ppant) arm. This flexible arm then transports the amino acid to subsequent catalytic centers. oup.comasm.orgigem.wikiacs.orgfrontiersin.org

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid carried by the upstream module and the amino acid on the current module. oup.comasm.orgigem.wikiacs.orgfrontiersin.org

Some modules may also contain additional domains, such as epimerization (E) domains, which convert L-amino acids to their D-isomers, and thioesterase (TE) domains, typically located at the C-terminus of the NRPS, responsible for cleaving and cyclizing the final peptide product. scispace.comasm.orgigem.wikinih.gov The order of these modules generally corresponds to the order of amino acid incorporation in the final peptide. oup.com

Identification and Characterization of itu Gene Clusters (e.g., ituD, ituA, ituB, ituC)

The biosynthesis of iturin-type lipopeptides, including Iturin D, is directed by a gene cluster often referred to as the itu operon. This operon in Bacillus subtilis strains typically spans over 38 kilobases (kb) and comprises four major open reading frames (ORFs): ituD, ituA, ituB, and ituC. nih.govscispace.comigem.wikitandfonline.complos.orgmdpi.com

The functions of these genes are summarized in the table below:

| Gene | Encoded Protein/Domain | Function in this compound Biosynthesis | References |

| ituD | Malonyl-CoA transacylase (MCT-domain) | Involved in the synthesis and attachment of the fatty acid chain. nih.govscispace.comigem.wikitandfonline.commdpi.compreprints.org | nih.govscispace.comigem.wikitandfonline.commdpi.compreprints.org |

| ituA | Hybrid PKS-NRPS enzyme (e.g., 449 kDa protein) | Contains domains homologous to fatty acid synthetase, amino acid transferase, and peptide synthetase. Initiates lipopeptide assembly by activating a fatty acid. nih.govigem.wikitandfonline.commdpi.compreprints.org | nih.govigem.wikitandfonline.commdpi.compreprints.org |

| ituB | NRPS enzyme (e.g., 609 kDa protein) | Contains four amino acid-activating modules, some of which may be flanked by epimerization domains. Catalyzes peptide chain elongation and cyclization. nih.govigem.wikitandfonline.compreprints.org | nih.govigem.wikitandfonline.compreprints.org |

| ituC | NRPS enzyme (e.g., 297 kDa protein) | Contains two amino acid-activating modules, one epimerization domain, and a thioesterase (TE) domain. Responsible for further peptide elongation, cyclization, and release of the lipoheptapeptide intermediate. nih.govscispace.comigem.wikitandfonline.compreprints.org | nih.govscispace.comigem.wikitandfonline.compreprints.org |

The itu operon exhibits high homology to other iturin family operons, such as those for mycosubtilin (B72517) and bacillomycin (B12659051) D, reflecting their shared biosynthetic machinery and structural similarities. nih.govoup.comijcmas.com

Enzymology of Peptide Chain Elongation and Cyclization

Peptide chain elongation in this compound biosynthesis follows the general NRPS thiotemplate mechanism. Each module sequentially incorporates an amino acid. oup.comasm.orgfrontiersin.org

Amino Acid Activation: The A-domain within each module recognizes and activates a specific amino acid, forming an aminoacyl-AMP intermediate. This activated amino acid is then transferred to the 4'-phosphopantetheinyl arm of the adjacent T-domain, forming a thioester bond. oup.comasm.orgigem.wikiacs.orgfrontiersin.orgmdpi.com

Peptide Bond Formation: The C-domain catalyzes the formation of a peptide bond between the nascent peptide chain (tethered to the upstream T-domain) and the newly loaded amino acid on the current T-domain. This process elongates the peptide chain by one amino acid. oup.comasm.orgigem.wikiacs.orgfrontiersin.org

Epimerization: Some modules, particularly within ituB and ituC, contain epimerization (E) domains. These domains are responsible for converting L-amino acids to their D-isomers before they are incorporated into the growing peptide chain, contributing to the stereochemical diversity of this compound. asm.orgigem.wikitandfonline.comijcmas.com

Cyclization and Release: The final step involves the thioesterase (TE) domain, typically located at the C-terminal end of ItuC. This domain is crucial for the release of the fully elongated linear lipoheptapeptide intermediate and its subsequent cyclization, forming the characteristic cyclic structure of this compound. scispace.comigem.wikinih.gov This intramolecular lactonization or cyclization stabilizes the peptide chain. tandfonline.com

Mechanisms of Fatty Acid Chain Incorporation and Ligation

The incorporation of the β-amino fatty acid chain is a distinguishing feature of the iturin family lipopeptides. nih.govfrontiersin.orgoup.com This process is initiated by the ItuA enzyme, which acts as a hybrid polyketide synthetase (PKS) and NRPS. igem.wikipreprints.org

Fatty Acid Activation: The acyl-CoA ligase domain within ItuA activates a long-chain fatty acid. igem.wikipnas.org

Malonyl-CoA Involvement: The ituD gene encodes a malonyl-CoA transacylase (MCT-domain), which is involved in the synthesis and attachment of the fatty acid. nih.govscispace.comtandfonline.commdpi.compreprints.org Malonyl-CoA is transferred to an acyl carrier protein (ACP) domain. pnas.orgfrontiersin.org

Ligation to Peptide: The activated fatty acid, often delivered as an acyl-ACP intermediate, is then ligated to the first amino acid of the peptide chain. This initial condensation step is catalyzed by a condensation domain, likely within ItuA, which integrates fatty acid synthesis with peptide synthesis. pnas.orgcirad.fr The fatty acid chain length, typically C14-C17, influences the specific homolog of iturin produced. mdpi.comscispace.com The β-amino fatty acid synthesis appears to be a key step in determining the alkyl chain of the β-amino acid. nih.govcapes.gov.br

Transcriptional and Post-Translational Regulatory Mechanisms of Biosynthesis

The biosynthesis of this compound is subject to multi-layered regulation, involving both transcriptional and post-translational controls, which allow Bacillus species to adapt their production in response to environmental cues. mdpi.comasm.orgnih.gov

Several key genetic elements and regulatory proteins are involved in modulating the expression of the itu operon:

DegU: This response regulator is a crucial global regulator. Phosphorylated DegU positively regulates the transcription of genes involved in iturin biosynthesis, including the bacillomycin D operon (bmy), by binding directly to sites upstream of the promoter. scispace.commdpi.comijcmas.comasm.orgnih.govresearchgate.netresearchgate.netmdpi.com

ComA: Another global regulator, ComA, especially when activated by phosphorylation (e.g., via ComX in quorum sensing), is required for the full transcriptional activation of the bmy promoter, thereby promoting bacillomycin D synthesis. scispace.commdpi.comijcmas.comasm.orgresearchgate.netresearchgate.net

DegQ: A small regulatory protein, DegQ, favors the expression of the bmy operon in its natural host, Bacillus amyloliquefaciens FZB42. Its effect on bacillomycin D transcription is indirect, possibly by modulating other transcriptional regulators. scispace.comijcmas.comasm.orgnih.govmdpi.com

YczE: This transmembrane protein, along with DegU, exerts post-transcriptional effects on bacillomycin D synthesis, although the precise mechanism remains to be fully elucidated. scispace.comasm.orgnih.govresearchgate.netresearchgate.netmdpi.com

CodY: A transcriptional regulator that senses nutrient availability. In nutrient-rich conditions, CodY can repress the expression of genes related to secondary metabolism, including iturin biosynthetic genes. However, a stimulatory effect has also been described for the bacillomycin D operon in some strains. mdpi.comresearchgate.net

Sfp (4'-phosphopantetheinyl transferase): NRPS enzymes require post-translational modification by Sfp to become functionally active holoenzymes from their inactive apoenzyme forms. This enzyme converts the apo-NRPS to its active holo-form by attaching the 4'-phosphopantetheinyl arm to the T-domains. scispace.comasm.orgnih.govmdpi.comresearchgate.net

Spo0A: This protein directly regulates the synthesis and secretion of bacillomycin D and can transcribe and activate the bacillomycin D synthase gene. researchgate.net

Environmental and Nutritional Influences on Gene Expression

The production of this compound and other lipopeptides is significantly influenced by environmental and nutritional factors, allowing Bacillus strains to optimize their secondary metabolite production:

Nutrient Availability: Carbon and nitrogen sources, as well as specific amino acids, can significantly impact the yield and composition of lipopeptides. For instance, the addition of branched-chain alpha-amino acids can affect the composition of both fatty acids and β-amino acids in iturinic antibiotics. nih.govcapes.gov.brjmb.or.krasm.org Nutrient-rich conditions, sensed by regulators like CodY, can lead to repression of iturin biosynthesis. mdpi.com Conversely, specific amino acids like aspartic acid and glutamic acid have been shown to influence iturin A production. jmb.or.kr

Growth Phase: Iturin A, a closely related lipopeptide, is naturally produced during the stationary phase of bacterial growth. igem.wiki

Exogenous Compounds: Exogenous signals like indole (B1671886) have been shown to downregulate the transcription of lipopeptide biosynthesis genes, including ituD, possibly by shifting metabolic flux towards protein and biomass synthesis due to a lack of precursor amino acids and fatty acids. jmb.or.kr

Temperature and pH: Growth conditions such as temperature and pH can also influence the composition and yield of lipopeptide mixtures. jmb.or.kr

Metabolic Engineering: Strategies like inserting strong constitutive promoters upstream of the itu operon, or strengthening fatty acid synthesis modules (e.g., overexpression of acetyl-CoA carboxylase or ACP S-malonyltransferase fabD), have been successfully employed to enhance iturin production. scispace.commdpi.comfrontiersin.orgresearchgate.netnih.gov

Advanced Methodologies for Iturin D Research

Analytical Techniques for Isolation and Characterization

The precise isolation and comprehensive characterization of Iturin D are foundational to its study, relying on a suite of advanced analytical methodologies.

Chromatography plays a pivotal role in the purification of this compound from complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely utilized and sensitive technique for the analysis and separation of partially purified extracts containing lipopeptides from Bacillus strains, enabling the identification of compounds like iturin based on their characteristic peaks ijcmas.com. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is particularly common for fractionating lipopeptides, including iturin, and is employed for both purification and analytical purposes, often preceding mass spectrometry analysis nih.govasm.orgapsnet.orgfrontiersin.org. Thin-Layer Chromatography (TLC) offers a simple yet effective approach for the identification and purification of lipopeptides, especially when dealing with limited sample quantities nih.gov. TLC can also be coupled with bioautography to assess the antimicrobial activity of purified compounds frontiersin.org.

Mass Spectrometry (MS) is indispensable for identifying molecules by providing critical insights into their molecular weight and structural details nih.govasm.org. Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is extensively used for the identification and characterization of various lipopeptide families, including iturin, surfactin (B1297464), and fengycin (B216660) apsnet.orgfrontiersin.orgmdpi.com. This technique can reveal the presence of specific iturin molecules and their corresponding fatty acid chain lengths mdpi.com. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), often coupled with liquid chromatography (LC-ESI-MS/MS), provides detailed identification and structural elucidation of iturin family members and their homologues mdpi.comfrontiersin.orgnih.govproquest.comunl.pt. ESI-MS/MS can generate fragmentation patterns that allow for the deduction of amino acid sequences and the composition of fatty acid chains apsnet.orgfrontiersin.orgnih.gov. ESI-MS in negative mode can also yield dominant peaks characteristic of iturin compounds unl.pt.

Spectroscopic techniques provide valuable information regarding the structural configurations of this compound. Fourier Transform Infrared Spectroscopy (FTIR) has been employed to identify β-turns within the D-lipopeptide configuration of Iturin A, a closely related compound nih.govfrontiersin.org. Raman Spectroscopy is another powerful tool used to characterize biosurfactants produced by Bacillus species and to elucidate the structure of Iturin A, revealing the presence of both peptide backbone and lipid components nih.govmdpi.comebi.ac.ukresearchgate.netnih.gov.

Mass Spectrometry-Based Identification and Structural Analysis (e.g., Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry, Electrospray Ionization Tandem Mass Spectrometry)

Molecular Biology Techniques for Genetic Manipulation and Analysis

Molecular biology techniques are crucial for understanding and manipulating the biosynthesis of this compound. The production of iturin in Bacillus species involves a series of metabolic activities orchestrated by enzymes encoded by specific genes mdpi.com. Iturin A, a well-studied member of the iturin family, is biosynthesized by non-ribosomal peptide synthetases (NRPSs) through a cluster of four genes: ituD, ituA, ituB, and ituC nih.govpreprints.orgmdpi.comasm.org. Specifically, the ituD gene is responsible for attaching the hydrophobic lipid tail to the cyclic peptide, a critical step in its maturation mdpi.compreprints.org. The ituB gene encodes a condensation enzyme that facilitates the cyclization of activated amino acids, forming the cyclic peptide structure mdpi.com.

Genetic engineering techniques offer avenues to enhance iturin yields by manipulating bacterial strains at the molecular level nih.gov. For instance, the overexpression of regulatory genes such as comA and sigA in Bacillus subtilis has been shown to significantly increase Iturin A production researchgate.net. Furthermore, the sfp gene, which encodes a 4′-phosphopantetheinyl transferase, is recognized as essential for iturin production asm.orgasm.org. Polymerase Chain Reaction (PCR) amplification is a common molecular biology technique used to detect the presence of genes involved in lipopeptide synthesis, such as ituA for Iturin A preprints.orgulb.ac.be.

High-Throughput Screening Approaches for this compound Variants

High-throughput screening methodologies are vital for the efficient discovery and characterization of this compound variants. While specific high-throughput screens solely for this compound variants are not extensively detailed, the application of advanced mass spectrometry techniques, such as LC-ESI-MS/MS, allows for the rapid identification of multiple homologues and isoforms of iturin-like compounds, including bacillomycin (B12659051) D, within a single microorganism mdpi.comproquest.com. This capability inherently facilitates a form of high-throughput analysis for variant detection. The combined use of LC-ESI-MS with antifungal tests enables the rapid identification of bioactive lipopeptides without the need for extensive prior isolation, effectively serving as a screening approach for active variants unl.pt. Additionally, MALDI-TOF MS analysis is routinely employed to characterize different lipopeptide families produced simultaneously by Bacillus species, providing a broad overview of the secreted compounds and indirectly aiding in the screening for diverse this compound variants frontiersin.orgulb.ac.be.

Computational and In Silico Approaches

Computational and in silico approaches are increasingly integral to this compound research, offering powerful tools for understanding its complex structure, interactions, and potential applications. Despite the intricate nature of iturin compounds, computational modeling and simulation studies are advancing nih.gov. Computational drug discovery, in particular, proves effective for understanding drug design at a molecular scale nih.gov.

Molecular docking and virtual screening are employed to investigate the binding interactions between iturin compounds and their molecular targets nih.govmdpi.com. These computational tools are instrumental in identifying potential binding sites, assessing binding affinity, and elucidating molecular recognition mechanisms nih.govjabonline.inresearchgate.net. Molecular dynamics (MD) simulations are extensively utilized to examine the interactions between iturin compounds and lipid bilayers, often employing coarse-grained MD simulations nih.govjabonline.inresearchgate.netresearchgate.netopenbioinformaticsjournal.comuva.nl. These simulations can predict and refine the three-dimensional structures of iturin compounds, offering critical insights into their conformational dynamics, stability, and intermolecular interactions nih.gov. Quantum mechanical calculations are also applied for predicting and improving the 3D structures of iturin compounds nih.gov.

Furthermore, structure-activity relationship (SAR) analyses, virtual screening techniques, and molecular dynamics simulations are crucial for identifying structural motifs and modifications that can enhance the bioactivity, stability, and pharmacokinetic properties of iturin compounds nih.gov. Computational methodologies also extend to toxicity prediction and safety evaluation, aiding in forecasting the potential toxicity and safety attributes of iturin compounds nih.gov. Homology modeling combined with molecular docking of lipopeptide synthetases, such as iturin A synthetase, is also applied in the context of drug design efforts researchgate.net.

Compound Names and PubChem CIDs

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are indispensable tools for investigating the conformational landscape and dynamic behavior of this compound. These simulations allow researchers to predict and refine the three-dimensional structures of iturin compounds, offering vital insights into their conformational dynamics, stability, and interactions. cenmed.com By simulating the motion of individual atoms over time, MD provides unparalleled detail into the dynamic nature of biomolecules. biosynth.com

Quantum Mechanical Calculations for Structural Prediction

Quantum Mechanical (QM) calculations play a pivotal role in the precise prediction and refinement of the structural features of this compound. These calculations are employed to improve the three-dimensional structures of iturin compounds, providing a high level of accuracy in understanding their electronic properties and bonding. cenmed.com

QM methods, often integrated with molecular mechanics (MM) theories in hybrid QM/MM approaches, are instrumental in the structural elucidation and revision of natural products. invivochem.com Density Functional Theory (DFT), a widely used QM method, is particularly valuable for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental data to confirm or revise proposed molecular structures. invivochem.com The accuracy of predicting quantum chemical properties, which are inherently dependent on the refined three-dimensional equilibrium conformations of molecules, is significantly enhanced through these advanced computational techniques.

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking and virtual screening are computational techniques extensively used to predict the binding interactions between this compound and its potential molecular targets. These approaches are crucial for identifying possible binding sites and estimating the binding affinity of the compound to a target protein. cenmed.com

Bioinformatics Tools for Gene Cluster Identification and Functional Annotation (e.g., antiSMASH)

Bioinformatics tools are essential for unraveling the genetic basis of this compound biosynthesis and for the functional annotation of associated gene clusters. antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) is a leading bioinformatics platform widely utilized for the rapid, genome-wide identification, annotation, and analysis of secondary metabolite biosynthesis gene clusters (BGCs) in bacterial and fungal genomes.

antiSMASH integrates various in silico tools for secondary metabolite analysis, providing comprehensive insights into the biosynthetic potential of microorganisms. It can identify different types of BGCs, including those responsible for non-ribosomal peptides (NRPS), polyketides (PKS), terpenes, and bacteriocins. Genomic studies, particularly on Bacillus species known to produce iturins, have successfully employed antiSMASH to pinpoint gene clusters involved in the synthesis of lipopeptides like iturin and fengycin. This computational approach has been instrumental in revealing the often underestimated biosynthetic capacity of bacteria, facilitating the discovery of novel bioactive compounds by predicting their underlying genetic machinery and potential chemical structures.

Molecular and Cellular Mechanisms of Action of Iturin D

Antifungal Activities: Molecular and Cellular Basis

Iturins exert their antifungal effects through a series of molecular and cellular events that compromise fungal viability and proliferation.

Fungal Cell Membrane Disruption and Permeabilization

The amphiphilic nature of iturins enables them to readily interact with and integrate into phospholipid membranes, thereby altering their structure and function wikipedia.orgteagasc.ienih.govnih.gov. Upon penetrating the fungal cell wall, iturins directly disrupt the integrity of the plasma membrane, leading to increased permeability wikipedia.orgfishersci.cawikipedia.orguni.lu. This disruption is visually confirmed by techniques such as scanning electron microscopy, which show damage to the plasma membranes of fungal hyphae and conidia, resulting in cytoplasmic leakage and plasmolysis wikipedia.org.

A key aspect of this membrane interaction is the strong affinity of iturins for sterols, particularly ergosterol, which is the main component of the fungal plasma membrane wikipedia.orgnih.gov. Studies on artificial membranes suggest that iturins form lipopeptide-sterol complexes, which are crucial for the formation of ion-conducting pores wikipedia.orgteagasc.ienih.gov. This interaction is thought to be facilitated by the alcohol group of sterols wikipedia.org. The disruption of membrane integrity by iturins leads to a significant increase in membrane permeabilization, as evidenced by the uptake of propidium (B1200493) iodide (PI) into treated fungal cells, which normally cannot penetrate intact membranes.

Pore Formation and Ion Channel Induction (e.g., K+ Permeability)

A direct consequence of iturin's interaction with the fungal membrane is the formation of ion-conducting pores wikipedia.orgteagasc.ienih.govnih.govuni.lu. These pores lead to a rapid loss of intracellular contents, critically including the leakage of ions such as potassium (K+) wikipedia.orgteagasc.ienih.govnih.govuni.lu. The activation of voltage-gated potassium (Kv) channels by Iturin A in Saccharomyces cerevisiae has been reported to result in K+ efflux, which is a prerequisite for initiating cell apoptosis wikipedia.org. The characteristics of these ion-conducting pores are dependent on both the lipid composition of the membrane and the specific structure of the peptide cycle of the iturin compound teagasc.ienih.gov. At certain concentrations, iturins form aggregates within the phospholipid membrane, which are believed to be the basis for these ionic pores teagasc.ienih.govnih.gov.

Induction of Fungal Cellular Apoptosis

Iturins are known to induce apoptosis, a form of programmed cell death, in fungal cells wikipedia.orgfishersci.cauni.lu. This apoptotic pathway is often initiated or accompanied by oxidative stress wikipedia.org. Low concentrations of iturins can be sufficient to trigger apoptosis in eukaryotic fungal cells wikipedia.org. Indicators of apoptosis observed in fungal cells treated with iturins include phosphatidylserine (B164497) externalization, DNA fragmentation, and chromatin condensation. For instance, iturin A has been shown to induce apoptosis in Aspergillus niger via the oxidative stress pathway wikipedia.org.

Modulation of Intracellular Processes (e.g., Reactive Oxygen Species Accumulation, Mitochondrial Membrane Potential)

Iturins significantly modulate key intracellular processes within fungal cells. A prominent effect is the induction of reactive oxygen species (ROS) accumulation wikipedia.orguni.lu. Excess ROS lead to oxidative stress, which can cause lipid peroxidation of cytomembranes and damage to intracellular biomolecules such as DNA and proteins.

Furthermore, iturins impact mitochondrial function, leading to a decrease in mitochondrial membrane potential (MMP) uni.lu. For example, Iturin A treatment caused a significant decrease in MMP in Phytophthora infestans mycelium uni.lu. This mitochondrial damage leads to dysfunctional metabolism and further ROS accumulation. Studies have also shown that iturins can inhibit the activity of mitochondrial enzymes such as mitochondrial dehydrogenase (MDH) and ATPase, thereby suppressing ATP synthesis and contributing to apoptosis.

The following table summarizes some observed effects of Iturin A on Aspergillus niger intracellular processes:

| Intracellular Process | Effect of Iturin A (Concentration) | Observed Change | Reference |

| ROS Generation | Dose-dependent increase | Increased green fluorescence intensity | |

| MDH Activity | Reduced at 1/2MIC, MIC, 2MIC | 52.49% to 85.49% reduction | |

| SDH Activity | Reduced at 1/2MIC, MIC, 2MIC | 21.33% to 84.86% reduction | |

| ATPase Activity | Reduced at 1/2MIC, MIC, 2MIC | 39% to 93.34% reduction | |

| Mitochondrial Membrane Potential | Hyperpolarization/Decrease | Accompanied apoptosis | wikipedia.org |

Interaction with Specific Fungal Cell Wall/Membrane Targets (e.g., (1,3)-β-D-glucan synthase)

While the primary mode of action of iturins involves membrane disruption, some possible targets of their antimicrobial action are associated with fungal cell walls wikipedia.org. Molecular docking studies have indicated that Iturin A, a closely related member of the iturin family, exhibits affinity for (1,3)-β-D-glucan synthase derived from Candida albicans wikipedia.orgfishersci.ca. (1,3)-β-D-glucan synthase is a crucial membrane-bound enzyme responsible for synthesizing β-1,3-D-glucan, a predominant polysaccharide and essential structural component of most fungal cell walls. Inhibition of this enzyme leads to cell wall disruption, making the fungal cell vulnerable to osmotic imbalances and ultimately leading to cell lysis and death. This suggests that iturins may also contribute to antifungal activity by interfering with fungal cell wall synthesis, although membrane disruption remains a more extensively studied mechanism.

Antibacterial Activities: Molecular and Cellular Basis

Iturins display antibacterial properties, with their primary mechanism often linked to the disruption of bacterial cell structures.

The amphiphilic nature of iturins, including Iturin D, enables them to readily integrate into phospholipid membranes, thereby altering their structural integrity and function mdpi.com. This interaction leads to the disruption of the bacterial cell membrane, increasing its permeability and inducing the formation of pores mdpi.complos.orgnih.govmdpi.com. This process ultimately results in the leakage of intracellular contents, such as ions (e.g., K+), and can culminate in cell lysis mdpi.complos.orgnih.govmdpi.com. Microscopic studies, including scanning electron microscopy (SEM), have provided visual evidence of damage to plasma membranes, characterized by cytoplasmic leakage and plasmolysis mdpi.commdpi.com. This cell disruption is considered a primary mechanism of bacterial killing by iturin-like lipopeptides frontiersin.org.

Beyond membrane disruption, some iturins, such as Iturin A, have been shown to target bacterial cell wall components. Molecular docking studies indicate that Iturin A exhibits affinity for the MurA protein (UDP-N-acetylglucosamine 1-carboxy vinyl transferase) mdpi.comnih.govresearchgate.netresearchgate.net. The MurA protein is a crucial enzyme in the peptidoglycan biosynthesis pathway, essential for the synthesis of the bacterial cell wall, particularly in pathogens like Salmonella typhimurium mdpi.comnih.govresearchgate.netnih.gov. Research has demonstrated that Iturin A can exert a strong inhibitory impact on MurA, with molecular dynamics simulations confirming the stability of this binding nih.govresearchgate.net. This suggests a mechanism where iturins interfere with the fundamental processes of bacterial cell wall construction.

Members of the iturin family exhibit antibacterial activity against specific bacterial pathogens. For instance, Bacillomycin (B12659051) D, an iturin family lipopeptide, has demonstrated effectiveness against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), at low concentrations (e.g., 2 μg/mL) mdpi.com. More specifically, C14 iturin W, another isoform within the iturin family, has shown strong antimicrobial activity against S. aureus mdpi.com. The mechanism of action for C14 iturin W against S. aureus involves reducing the expression levels of genes associated with reactive oxygen species (ROS) scavenging enzymes and those involved in arginine biosynthesis, leading to an increase in intracellular ROS levels mdpi.com. Furthermore, it can down-regulate genes implicated in amino acid biosynthesis and infection pathways, thereby inhibiting bacterial growth and metabolism and reducing the infectivity of MRSA mdpi.com. While iturins are predominantly recognized for their antifungal properties, their antibacterial efficacy, particularly against plant pathogenic bacteria, has been noted and correlated with the production of cyclic lipopeptides plos.orgplos.orgresearchgate.net.

Table 1: Antibacterial Activity of Iturin Family Members

| Iturin Family Member | Target Pathogen | Concentration/Observation | Mechanism/Effect | Source |

| Bacillomycin D | Staphylococcus spp. (including MRSA) | 2 μg/mL | Effectiveness observed | mdpi.com |

| C14 Iturin W | S. aureus | MIC values (e.g., 32 μg/mL for ATCC 25923) | Increases ROS levels, down-regulates amino acid biosynthesis and infection-related genes | mdpi.com |

| Iturin A | Salmonella typhimurium (in silico) | Affinity for MurA protein | Inhibits cell wall synthesis | mdpi.comnih.govresearchgate.netresearchgate.net |

Interaction with Bacterial Cell Wall Components (e.g., MurA protein)

Antiviral Activities: Molecular and Cellular Basis

Beyond their well-documented antibacterial and antifungal roles, iturins also exhibit antiviral activities, particularly against enveloped viruses.

Iturins, including Iturin A and mycosubtilin (B72517), have been identified to possess antiviral activity mediated by an antifusogenic mechanism mdpi.com. This involves their ability to inhibit the fusion of the viral lipid envelope with host cell membranes mdpi.com. Studies have shown that Iturin A and mycosubtilin pronouncedly inhibit the fusion of POPC/SM/CHOL vesicles, a model system for membrane fusion, when triggered by the FP_SARS (816–827) viral peptide mdpi.com. Furthermore, pre-incubation of SARS-CoV-2 with Iturin A at 25 μg/mL and mycosubtilin at 12.5 μg/mL significantly suppressed the emergence of cytopathogenic effects in Vero cells after 48 hours of incubation mdpi.comtandfonline.com.

Table 2: Antiviral Effects of Iturin Family Members on SARS-CoV-2

| Iturin Family Member | Concentration | Effect on Vero Cells (48h) | Source |

| Iturin A | 25 μg/mL | Prevented cytopathogenic effect | mdpi.comtandfonline.com |

| Mycosubtilin | 12.5 μg/mL | Prevented cytopathogenic effect | mdpi.comtandfonline.com |

Molecular docking analyses have indicated that iturins can interact with viral entry receptors, specifically the ACE2-spike protein complex, suggesting a potential antiviral target mdpi.comresearchgate.net. The SARS-CoV-2 Spike glycoprotein (B1211001) binds to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells to initiate viral entry researchgate.netnih.govplos.orgmdpi.com. Disrupting this interaction is a recognized strategy for developing antiviral therapeutics against SARS-CoV-2 researchgate.netmdpi.com. In addition to targeting the ACE2-spike protein, molecular docking studies have also shown that Iturin A can bind to the nsp12 enzyme, which is an RNA-dependent RNA polymerase crucial for viral replication, with a binding energy comparable to that of remdesivir (B604916) triphosphate (RTP), an FDA-approved antiviral drug mdpi.com.

Table 3: Molecular Interactions of Iturin Family Members with Viral Proteins

| Iturin Family Member | Target Protein/Complex | Type of Interaction | Source |

| Iturin (general) | ACE2-spike protein complex | Molecular docking suggests interaction | mdpi.comresearchgate.net |

| Iturin A | nsp12 enzyme (RNA-dependent RNA polymerase) | Binding energy comparable to Remdesivir Triphosphate | mdpi.com |

Biotechnological Production and Process Optimization for Academic Research

Fermentation Strategies (Liquid-State and Solid-State)

Two primary fermentation strategies are employed for lipopeptide production: liquid-state fermentation (LSF), also known as submerged fermentation (SmF), and solid-state fermentation (SSF) nih.govnih.govwur.nlfrontiersin.org.

Liquid-State Fermentation (LSF): In LSF, all substrate components are dissolved in an excess of water, and the fermentation is typically conducted in stirred-tank reactors or bubble columns wur.nl. For iturins, LSF, particularly in Landy medium, has been identified as highly suitable for maximal homologue production nih.govresearchgate.net. Studies have shown that liquid fermentation can be ideal for the production of iturin components, although the total lipopeptide yield might be significantly lower compared to solid-state fermentation, with one study reporting a 66-fold greater total production in SSF nih.gov.

The choice of fermentation method can significantly influence the composition and concentration of lipopeptide components, with liquid fermentation often favoring iturin components, while solid-state fermentation may be more suited for other lipopeptides like surfactin (B1297464) nih.gov.

Optimization of Culture Medium Composition and Nutrient Sources

Optimizing the culture medium composition and nutrient sources is crucial for enhancing Iturin D production nih.govresearchgate.net. This involves careful selection and balancing of carbon, nitrogen, and other essential elements.

Carbon Sources: Various carbon sources have been evaluated for their impact on iturin production, including glucose, fructose, sucrose (B13894), xylose, rhamnose, and soluble starch nih.gov. For example, studies have shown that the concentrations of sucrose and peptone can significantly affect the yield of Iturin A researchgate.net. The continuous addition of glucose in a pulsed feeding strategy can enhance Iturin A production and prolong the fermentation period nih.gov.

Nitrogen Sources: Key nitrogen sources include NH4Cl, urea, peptone, and soybean meal nih.govmdpi.com. Rapeseed meal has also been identified as a low-cost nitrogen source for Iturin A production nih.gov. Soybean meal powder, specifically, has been used in optimized media for antifungal lipopeptide production by Bacillus amyloliquefaciens frontiersin.org.

Metal Ions and Other Additives: Metal ions like K+, Mn2+, Ca2+, and Zn2+ can significantly influence iturin production nih.govtandfonline.com. Mn2+ is particularly important for biofilm formation, which can promote Iturin A production nih.gov. The incorporation of specific amino acids or precursor chemicals can also enhance Iturin A production nih.govebi.ac.uk. Additionally, the addition of substances like attapulgite (B1143926) powder (0.4%) has been shown to increase iturin production by 1.92-fold in liquid-state fermentation researchgate.net.

Optimization Techniques: Response Surface Methodology (RSM) and the Taguchi approach are frequently employed to optimize medium components, leading to significant improvements in yield and cost-effectiveness nih.govresearchgate.netmdpi.comfrontiersin.org. For instance, Taguchi optimization has resulted in microbial biomass yields improved by up to 15-fold mdpi.com.

| Nutrient Category | Examples | Observed Impact on Iturin Production (General/Iturin A) |

|---|---|---|

| Carbon Sources | Glucose, Fructose, Sucrose, Xylose, Rhamnose, Soluble Starch | Critical for production; pulsed glucose feeding can enhance and prolong production nih.govnih.gov. |

| Nitrogen Sources | NH4Cl, Urea, Peptone, Soybean Meal, Rapeseed Meal | Main factors for enhancing production; low-cost sources like rapeseed meal improve economic viability nih.govnih.govmdpi.com. |

| Metal Ions | K+, Mn2+, Ca2+, Zn2+ | K+ can enhance conversion rate; Mn2+ promotes biofilm formation and Iturin A production nih.gov. |

| Other Additives | Specific amino acids, Precursor chemicals, Attapulgite powder | Can enhance Iturin A production; 0.4% attapulgite increased production by 1.92-fold nih.govresearchgate.net. |

Influence of Environmental Parameters (e.g., Temperature, pH, Aeration) on Production

Environmental parameters such as temperature, pH, and aeration play critical roles in the biosynthesis and yield of this compound and other lipopeptides tandfonline.comresearchgate.netmdpi.com.

Temperature: The optimal temperature range for iturin production is generally between 30°C and 37°C tandfonline.comfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com. For instance, Bacillus subtilis CMB32 produced antifungal agents on M9 broth at 30°C jmb.or.kr. A two-stage temperature strategy, where the temperature was increased from 30°C after 24 hours to 37°C from 24 to 48 hours, significantly increased lipopeptide yield by 1.5-fold tandfonline.com. Some studies suggest that lower temperatures (e.g., 25°C) might influence the flux of substrate towards iturin synthesis over other lipopeptides like surfactin tandfonline.com. The optimal temperature for biosurfactant production by Bacillus atrophaeus ATCC-9372, tentatively identified as iturin, was found to be 34°C, yielding the highest emulsifier index and productivity mdpi.com.

pH: Maintaining an optimal pH range is crucial for lipopeptide biosynthesis. Iturin and fengycin (B216660) production generally thrives in slightly alkaline to neutral conditions, typically between pH 6.0 and 7.0 tandfonline.commdpi.com. In some bioreactor studies, the pH was controlled at 6.5 frontiersin.org. For Bacillus amyloliquefaciens, an initial pH of 8.0 was part of optimized fermentation conditions frontiersin.org. If the pH drops below 6, precipitation of the lipopeptide can occur tandfonline.com.

Aeration and Agitation: Aeration rates are vital for supplying oxygen to aerobic microbial cells and facilitating the removal of gases and by-products mdpi.com. Aeration rates in the range of 0.2 to 1.5 L/min have been generally used in solid-state fermentation tandfonline.com. For liquid-state fermentation, agitation rates from 140 to 458 rpm have been proposed, with aeration rates up to 1 vvm tandfonline.com. An aeration rate of 1.00 vvm and a temperature of 34°C were identified as optimal for biosurfactant production by Bacillus atrophaeus mdpi.com. Proper aeration can also influence biomass concentration mdpi.com. Iturin selectivity has been suggested to result from oxygen-deprived conditions in packed-bed systems in SSF tandfonline.com.

| Environmental Parameter | Optimal Range/Condition (General/Iturin A) | Observed Impact |

|---|---|---|

| Temperature | 30–37°C (LSF/SSF); 34°C (for B. atrophaeus biosurfactant) | Crucial for biosynthesis; two-stage strategies can increase yield; influences substrate flux tandfonline.comfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com. |

| pH | 6.0–7.0 (slightly alkaline to neutral); controlled at 6.5 or initial pH 8.0 | Essential for biosynthesis; pH below 6 can cause lipopeptide precipitation tandfonline.comfrontiersin.orgmdpi.comfrontiersin.org. |

| Aeration Rate | 0.2–1.5 L/min (SSF); up to 1 vvm (LSF); 1.00 vvm (B. atrophaeus) | Supplies oxygen, removes by-products, influences biomass; oxygen-deprived conditions can promote iturin selectivity tandfonline.commdpi.com. |

| Agitation Rate | 140–458 rpm (LSF); 160 r min-1 (for Iturin in Landy medium) | Affects production; optimal shaking speed for maximal homologue production identified nih.govresearchgate.nettandfonline.com. |

Strain Improvement through Genetic Engineering for Enhanced Yields

Genetic engineering approaches are pivotal in enhancing Bacillus strains for increased lipopeptide synthesis, including this compound, by optimizing the genetic machinery responsible for their production nih.govmdpi.com. The biosynthesis of iturins involves a series of metabolic activities orchestrated by enzymes encoded by specific genes, regulated by a complex network of regulatory proteins mdpi.com. The iturin A is biosynthesized by non-ribosomal peptide synthetases (NRPSs) via the ituD, ituA, ituB, and ituC genes nih.govfrontiersin.orgebi.ac.ukmdpi.com.

Recombinant gene expression strategies aim to increase the production of target lipopeptides by manipulating gene activity.

Promoter Manipulation: Overexpression of iturin synthetase can be achieved by manipulating promoters. Different promoters, such as P43, PbacA, PsrfA, Pylb, and C2up, have been tested, with PbacA identified as highly efficient for increasing Iturin A yield ebi.ac.ukmdpi.comfrontiersin.orgresearchgate.net. The introduction of a robust constitutive promoter, C2up, upstream of the itu operon has significantly enhanced the transcription of iturin A biosynthetic genes mdpi.com. A hybrid promoter, Pspac, combining elements from Escherichia coli and Bacillus licheniformis, has been observed to enhance lipopeptide production by a substantial factor of five nih.gov.

Gene Overexpression: Overexpression of key genes involved in biosynthesis or regulation can lead to enhanced yields. For instance, overexpression of the pleiotropic regulator DegQ has led to a notable improvement in Iturin A yield mdpi.com. Similarly, strengthening fatty acid synthesis modules by overexpressing genes like accAD (acetyl-CoA carboxylase) and fabD (ACP S-malonyltransferase) has significantly increased Iturin A production ebi.ac.ukfrontiersin.org. The sfp gene, encoding a 4′-phosphopantetheinyl transferase, is crucial for converting inactive apoenzyme peptide synthetases to their active forms, and its overexpression can improve production ebi.ac.ukasm.orgnih.gov. Overexpression of regulatory genes like comA and sigA in Bacillus subtilis has also significantly increased Iturin A production oup.com.

Codon Optimization: Optimizing codons for gene expression can lead to higher levels of recombinant protein production. This approach has been utilized to boost Iturin A production by optimizing the codon of the lpa-14 gene, which is homologous to the sfp gene involved in surfactin and Iturin A biosynthesis nih.govebi.ac.uknih.govresearchgate.net.

Gene Integration: Integrating engineered genes into the host genome is an important strategy to achieve stable and consistent expression of heterologous genes, leading to sustained high yields frontiersin.org.

Targeted gene modification focuses on fine-tuning the biosynthetic pathways to maximize this compound production.

Deletion of Regulatory Genes: Deleting negative regulatory genes can alleviate their repressive effects on iturin biosynthesis. For example, the deletion of the abrB gene has been shown to release its inhibitory effect on the PbacA promoter, thereby improving the transcription level of iturin mdpi.comfrontiersin.orgresearchgate.net.

Blocking By-product Synthesis: To redirect metabolic flux towards iturin production, researchers have explored blocking the synthesis of competing by-products. This includes inhibiting the synthesis of α-glucosidase inhibitor 1-deoxynojirimycin (B1663644), poly-γ-glutamic acid (γ-PGA), surfactin, and extracellular polysaccharides, which can improve substrate utilization and consequently increase iturin A yield ebi.ac.ukresearchgate.net.

Strengthening Precursor Supply: Enhancing the supply of precursors, such as fatty acids, is a direct strategy to boost iturin production. Overexpression of genes involved in fatty acid synthesis, like accAD, fabD, and lcfA, has proven to be an efficient approach for increasing Iturin A yield ebi.ac.ukfrontiersin.org.

| Genetic Engineering Strategy | Mechanism | Observed Impact on Iturin Production (General/Iturin A) |

|---|---|---|

| Promoter Manipulation | Replacing or introducing stronger promoters (e.g., PbacA, C2up, Pspac) upstream of itu operon or synthetase cluster. | Increased transcription of biosynthetic genes; Iturin A yield increased by 132.15% with PbacA; 5-fold increase in lipopeptide production with Pspac nih.govmdpi.comresearchgate.net. |

| Gene Overexpression | Increasing copies or activity of key genes (e.g., sfp, comA, sigA, DegQ, accAD, fabD, lcfA). | Enhanced Iturin A yield (e.g., 113.1 mg/L with DegQ; 135.90% increase with accAD; 6.7-fold increase with recombinant Iturin A) nih.govebi.ac.ukmdpi.comfrontiersin.orgnih.govoup.com. |

| Codon Optimization | Modifying gene sequences for optimal expression in host organism. | Aided high expression of recombinant Iturin A ebi.ac.uknih.gov. |

| Gene Integration | Inserting engineered genes into the host chromosome for stable expression. | Achieves stable and consistent high yields frontiersin.org. |

| Deletion of Regulatory Genes | Removing negative regulators (e.g., abrB). | Alleviated repression, improved iturin transcription mdpi.comfrontiersin.orgresearchgate.net. |

| Blocking By-product Synthesis | Inhibiting pathways for competing metabolites (e.g., 1-deoxynojirimycin, γ-PGA, surfactin). | Improved substrate utilization and increased Iturin A yield (e.g., 34.91% increase by blocking 1-DNJ) ebi.ac.ukresearchgate.net. |

| Strengthening Precursor Supply | Enhancing synthesis of direct precursors (e.g., fatty acids). | Efficient approach for Iturin A production; increased yield by 47.83% with fabD ebi.ac.ukfrontiersin.org. |

Ecological and Inter Organismal Research on Iturin D

Role in Microbial Community Interactions and Ecosystem Dynamics

Iturin D, as part of the broader iturin family, contributes to the shaping of microbial communities and influences ecosystem dynamics, primarily through its antimicrobial properties. Bacillus strains, known producers of iturins, are widely distributed in soil and plant microflora, where they interact with a multitude of other microorganisms figshare.com. These interactions are fundamental to ecosystem function and resilience, with microbial interactions driving community dynamics and responses to environmental perturbations.

Table 1: Impact of Iturin A on Soil Fungal Genera Abundance

| Fungal Genus | Relative Abundance (Control) | Relative Abundance (Iturin A Treatment) | Change (%) |

| Aspergillus | High | Reduced | Significant Reduction figshare.com |

| Gibberella | High | Reduced | Significant Reduction figshare.com |

| Myrothecium | Moderate | Modest Change (0.65%) | Minimal Change figshare.com |

Influence on Plant-Microbe Symbioses and Rhizosphere Colonization

Bacillus species, the primary producers of iturins, are well-known plant growth-promoting rhizobacteria (PGPR) that efficiently colonize plant roots and the rhizosphere soil figshare.com. The rhizosphere, the soil zone immediately surrounding plant roots, is a highly dynamic environment rich in plant-derived metabolites that influence microbial diversity and function. Iturins, along with other lipopeptides, are crucial for the successful colonization of plant roots by Bacillus strains figshare.com.

Mechanisms of Plant Defense Elicitation (e.g., Induced Systemic Resistance pathways)

Beyond direct antimicrobial action, iturins are recognized for their ability to elicit plant defense responses, notably through the induction of systemic resistance pathways wikipedia.org. This induced systemic resistance (ISR) is a state of heightened plant defense that renders the host less susceptible to subsequent pathogen attack.

Iturin A, a close analog of this compound, has been shown to induce key plant defense signaling pathways, including the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways. In Arabidopsis, iturin A activated the transcription of protective genes such as PR1 (Pathogenesis-Related protein 1) and PDF1.2 (Plant Defensin 1.2), which are characteristic markers of SA and JA pathway activation, respectively.

Further studies in postharvest mandarin fruit revealed that iturin A could stimulate ISR by influencing genes related to ethylene (B1197577) (ET) and auxin signaling pathways. Iturin A showed a strong elicitation of ACO (ACC oxidase) gene expression, an enzyme involved in ethylene biosynthesis, suggesting its role in activating ET-mediated defense. In chili pepper, iturin A analogs significantly reduced disease incidence caused by Phytophthora capsici by up-regulating defense-related marker genes such as PR1, PR4, PR10, chitinase, peroxidase, and β-1,3-glucanase, indicating a broad activation of plant immune responses.

Table 2: Influence of Iturin A on Plant Defense Gene Expression

| Plant System | Gene/Pathway Elicited | Effect | Reference |

| Arabidopsis | SA pathway (PR1) | Activated | |

| Arabidopsis | JA pathway (PDF1.2) | Activated | |

| Mandarin Fruit | ET pathway (ACO) | Upregulated (8.9-fold) | |

| Mandarin Fruit | Auxin pathway | Proteins involved present | |

| Chili Pepper | PR1, PR4, PR10 | Upregulated | |

| Chili Pepper | Chitinase | Upregulated | |

| Chili Pepper | Peroxidase | Upregulated | |

| Chili Pepper | β-1,3-glucanase | Upregulated |

Antagonistic Interactions with Plant Pathogens (Fungi and Bacteria)

Iturins, including this compound, are potent antimicrobial compounds that play a significant role in the biological control of plant diseases by directly inhibiting phytopathogens and, indirectly, through competition for resources wikipedia.org.

Direct Inhibition of Phytopathogens

Iturins exhibit strong antifungal activity against a wide range of plant pathogenic fungi wikipedia.org. This broad-spectrum activity is attributed to their amphiphilic nature, which allows them to interact with and disrupt the cell membranes of target fungi wikipedia.org. The mechanism involves the formation of ion-conducting pores, leading to increased membrane permeability, leakage of intracellular contents (such as K+ ions), and ultimately, cell death through processes like apoptosis wikipedia.orgnih.gov.

Specific examples of fungi inhibited by iturins include:

Fusarium species (F. graminearum, F. oxysporum, F. verticillioides) wikipedia.org

Botrytis cinerea (gray mold)

Alternaria species

Phytophthora species (P. infestans, P. aphanidermatum)

Rhizoctonia solani

Aspergillus species (A. flavus) figshare.com

Gibberella species figshare.com

Magnaporthe grisea nih.gov

Sclerotinia sclerotiorum

Studies have shown that iturins can cause structural deterioration of fungal hyphae and conidia wikipedia.orgnih.gov. For instance, iturin A was found to disrupt the cytoplasmic membrane of Botrytis cinerea, create transmembrane channels, and prevent spore germination. Iturin A also significantly inhibited the mycelial growth of Phytophthora infestans and reduced zoospore release and sporangium direct germination rates in a concentration-dependent manner.

While primarily known for their antifungal properties, some iturins also exhibit antibacterial activity, albeit generally to a lesser extent than their antifungal effects wikipedia.org. They can disrupt bacterial cell membranes, leading to cell lysis wikipedia.org. Iturins have been reported to inhibit phytopathogenic bacteria such as Pectobacterium carotovorum and Xanthomonas campestris pv. cucurbitae.

Table 3: Direct Antagonistic Activity of Iturins Against Pathogens

| Pathogen Type | Example Pathogens | Mechanism of Action | Key Findings | Reference |

| Fungi | Fusarium spp., Botrytis cinerea, Phytophthora infestans, Rhizoctonia solani, Aspergillus spp. | Membrane disruption, pore formation, cytoplasmic leakage, apoptosis | Inhibits mycelial growth, spore germination, causes hyphal deterioration | wikipedia.orgnih.gov |

| Bacteria | Pectobacterium carotovorum, Xanthomonas campestris | Membrane disruption, cell lysis | Inhibits growth | wikipedia.org |

Competition for Resources in Pathogen Suppression

In addition to direct antibiosis and induced systemic resistance, Bacillus species, the producers of iturins like this compound, employ competition for resources as a mechanism to suppress plant pathogens. This involves outcompeting pathogens for essential nutrients and ecological niches in the rhizosphere.

Future Directions and Emerging Research Avenues for Iturin D

Elucidation of Novel Biological Activities and Associated Mechanisms

While the potent antifungal activity of iturins is well-established, emerging research aims to uncover and characterize novel biological activities of Iturin D and its related compounds, alongside their underlying molecular mechanisms. Iturins primarily exert their antimicrobial effects by disrupting fungal cell membranes, leading to cytoplasm leakage and subsequent cell death. mdpi.comasm.org Furthermore, low concentrations of iturins have been observed to induce apoptosis in eukaryotic fungal cells. mdpi.com

Beyond antifungal properties, Iturin A, a closely related member of the iturin family, has demonstrated anticancer and hemolytic features. nih.govresearchgate.net Studies indicate that Iturin A can infiltrate hepatocellular carcinoma (HepG2) cells, interfering with the cell growth cycle and inducing a reduction in cell proliferation through mechanisms involving apoptosis, autophagy, and paraptosis. nih.gov Additionally, insecticidal properties have been reported for Iturin A. researchgate.net Molecular docking studies have provided insights into the interactions of Iturin A with crucial microbial components, showing its binding affinity to (1,3)-β-D-glucan synthase from Candida albicans and MurA protein from Salmonella typhimurium, both essential for cell wall synthesis. mdpi.comresearchgate.net The importance of the fatty acid chain length in determining biological activity is highlighted by the discovery of Iturin W, a novel lipopeptide, where the C15 variant exhibited higher potency against Magnaporthe grisea than the C14 variant. asm.org Future research will focus on identifying if this compound possesses similar diverse activities and elucidating the precise molecular targets and pathways involved.

Discovery and Characterization of New this compound Analogues and Producer Strains

The iturin family encompasses a diverse group of cyclic lipopeptides, including iturin, bacillomycin (B12659051) D, bacillomycin F, bacillomycin L, mycosubtilin (B72517), and mojavensin. frontiersin.org Ongoing research is focused on the discovery and characterization of novel this compound analogues and the identification of new microbial strains capable of producing them. For instance, Iturin W, a new lipopeptide, was isolated from the deep-sea bacterium Bacillus sp. strain wsm-1, suggesting that marine environments are a rich source of novel natural products. asm.org

Expanding the known producer strains is also a key area. Four Bacillus species previously unrecognized for iturinic lipopeptide production—Bacillus atrophaeus, Bacillus swezeyi, and Bacillus nakamurai—have now been identified as producers. frontiersin.org Similarly, Brevibacillus sp. strain GI9 has been found to produce an iturin-like lipopeptide. frontiersin.org Comprehensive characterization of new analogues is vital, as studies on Iturin A have shown that different analogues with varying fatty acid chain lengths (C13 to C17) exhibit distinct antifungal and plant growth-promoting effects depending on their specific structural variant and concentration. acs.org This underscores the need for detailed structural and functional analyses of newly discovered this compound analogues to understand their diverse bioactivities and potential applications.

Advanced Metabolic Engineering for Tailored this compound Production

Enhancing the production of this compound through advanced metabolic engineering and synthetic biology approaches is a critical future direction to overcome current low yields and facilitate broader applications. Genetic manipulation at the molecular level is a primary strategy for increasing iturin production. nih.govresearchgate.net

Key metabolic engineering strategies include:

Targeted Gene Overexpression: Overexpression of genes involved in fatty acid synthesis, such as accAD (acetyl-CoA carboxylase) and fabD (ACP S-malonyltransferase), has significantly increased Iturin A titer. For example, overexpression of accAD and fabD resulted in a 2.78-fold increase in Iturin A yield to 1.36 g/L in flask cultures. frontiersin.org

Pathway Optimization and Disruption: Blocking carbon overflow metabolic pathways (e.g., knockout of the bdh gene), disrupting sporulation (deletion of kinA), blocking siderophore synthesis (deletion of dhbF), and increasing Spo0A~P (deletion of rapA) have been shown to improve antifungal activity and iturin production. frontiersin.org A notable achievement involved a quadruple knockout strain (ΔkinAΔbdhΔdhbFΔrapA) combined with overexpression of sfp (a gene encoding a phosphopantetheinyl transferase crucial for lipopeptide synthesis), which led to a 22.8-fold increase in iturin titer in a bioreactor, reaching 123.5 mg/L. frontiersin.org

Regulatory Element Optimization: Optimization of 5'-untranslated regions (5'-UTRs) of downstream genes (ituA, ituB, ituC) in the Iturin A synthetase cluster improved mRNA secondary stability and increased Iturin A yield to 2.32 g/L. nih.gov

Substrate Utilization Enhancement: Blocking the synthesis pathway of the α-glucosidase inhibitor 1-deoxynojirimycin (B1663644) enhanced corn starch utilization and increased Iturin A yield by 34.91% to 3.13 g/L. nih.gov

Transporter Engineering: Screening and overexpression of lipopeptide transporters, such as SwrC, have resulted in a significant increase in Iturin A yield, reaching up to 8.53 g/L, reported as the highest yield for Iturin A. nih.gov

Precursor Supply Optimization: Optimizing precursor amino acid supplies (e.g., serine and proline) and introducing ocD can also enhance Iturin A production, leading to yields of 5.52 g/L. nih.gov

Fermentation Process Optimization: Implementing fed-batch fermentation with optimized glucose feeding strategies has proven effective in continuously enhancing Iturin A yield. d-nb.info

The following table summarizes some key advancements in metabolic engineering for enhanced Iturin A production, which provides a blueprint for future this compound production strategies:

Table 1: Enhanced Iturin A Production through Metabolic Engineering

| Engineered Strategy | Target Gene/Pathway | Fold Increase in Iturin A Yield (Bioreactor/Flask) | Final Iturin A Titer |

| Overexpression | accAD and fabD | 2.78-fold (flask) | 1.36 g/L |

| Quadruple knockout + sfp overexpression | kinA, bdh, dhbF, rapA + sfp | 22.8-fold (bioreactor) | 123.5 mg/L |

| 5'-UTR optimization | ituA, ituB, ituC | Not specified (yield increase) | 2.32 g/L |

| Blocking 1-DNJ synthesis | 1-deoxynojirimycin pathway | 34.91% increase (yield increase) | 3.13 g/L |

| Overexpression | SwrC (lipopeptide transporter) | 17.98% increase (yield increase) | 8.53 g/L |

| Optimizing precursor amino acids | Ser, Pro + ocD | Not specified (yield increase) | 5.52 g/L |

Integrated Multi-Omics Approaches for Comprehensive Understanding

Integrated multi-omics approaches are crucial for gaining a comprehensive understanding of this compound biosynthesis, regulation, and its interactions within complex biological systems. These approaches, encompassing genomics, transcriptomics, proteomics, metabolomics, epigenomics, and microbiomics, provide a holistic perspective that single-omics methods cannot achieve. researchgate.netmdpi.comnih.govphytobiomesalliance.orgpolito.it

For this compound, multi-omics can be applied to:

Elucidate Genetic and Regulatory Networks: Unraveling the genetic underpinnings and complex regulatory networks governing this compound biosynthesis, including gene expression dynamics (transcriptomics) and protein functions (proteomics). mdpi.com

Understand Environmental Adaptability: Investigating how environmental factors influence this compound production and activity by analyzing changes in gene expression and metabolic profiles under diverse conditions. researchgate.net

Characterize Microbial Interactions: Revealing the composition, functions, and interaction networks within microbiomes where this compound is produced or exerts its effects, particularly in beneficial plant-microbe relationships. researchgate.netphytobiomesalliance.org

Identify Key Biological Elements: Systematically identifying and characterizing the biological elements (genes, proteins, metabolites) that contribute to specific phenotypic traits or bioactivities of this compound. mdpi.com

Future research in this area will focus on addressing data integration challenges, enhancing the resolution of omics technologies, and exploring epigenomics to understand the dynamic regulation of this compound production and its role in various biological contexts. researchgate.net

Refined Computational Modeling for Structure-Function Relationships

Refined computational modeling is an indispensable tool for understanding the intricate structure-function relationships of this compound and for guiding the rational design of new analogues with enhanced properties. Computational modeling and in silico approaches are highly effective for understanding drug design at the molecular scale and for predicting the properties of bioactive compounds. nih.gov

Key areas for future research in computational modeling for this compound include:

Structure-Activity Relationship (SAR) Studies: Delving deeper into the structure-activity relationships of this compound and its analogues to precisely understand how specific structural variations, such as fatty acid chain length or amino acid sequence modifications, influence their biological activities, including antifungal, anticancer, and hemolytic properties. nih.govcore.ac.ukbiorxiv.org

Toxicity and Safety Predictions: Utilizing computational methods for more accurate predictions of toxicity and comprehensive safety assessments of this compound and its derivatives, crucial for their potential applications. nih.gov

Molecular Docking and Dynamics Simulations: Expanding on existing studies that have provided insights into Iturin A's binding affinity to key fungal and bacterial proteins (e.g., (1,3)-β-D-glucan synthase from Candida albicans and MurA protein from Salmonella typhimurium). mdpi.comresearchgate.net This will involve developing more sophisticated models to predict and validate interactions of this compound with a wider range of biological targets.

Homology Modeling and 3D Structure Elucidation: Developing high-resolution three-dimensional models of this compound and its analogues through homology modeling to unravel their biochemical intricacies and provide a basis for rational design. researchgate.net

Formulation Optimization: Employing computational predictions to optimize this compound-based formulations for improved stability, bioavailability, and targeted delivery. nih.gov

Structure Prediction-Guided Engineering: Leveraging advanced protein structural prediction tools to guide the synthetic engineering of this compound for improved performance and novel targeted applications. biorxiv.org

Q & A

Q. What analytical methods are recommended for quantifying Iturin D in microbial cultures?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying this compound. Use a C18 reverse-phase column with a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) and monitor at 205–210 nm for lipopeptide detection. Calibration curves using purified this compound standards are essential for accurate quantification. For microbial cultures, extract metabolites via acid precipitation (HCl, pH 2.0) followed by methanol extraction .

Q. How can researchers confirm the antifungal activity of this compound against plant pathogens?

Use in vitro antifungal assays such as dual-culture plate inhibition or broth microdilution. For example, determine the half-maximal inhibitory concentration (IC₅₀) by serially diluting this compound in potato dextrose broth and inoculating with pathogens like Fusarium oxysporum. Measure mycelial growth inhibition after 48–72 hours. In planta validation in greenhouse experiments (e.g., soil drenching with this compound-containing supernatant) is critical to assess disease reduction under controlled conditions .

Q. What experimental controls are essential when studying this compound biosynthesis in Bacillus spp.?

Include (i) a wild-type strain as a baseline control, (ii) a non-Iturin-producing mutant (e.g., gene knockout of ituD), and (iii) a culture medium control without inoculation. Monitor growth curves (OD₆₀₀) alongside lipopeptide production to correlate biomass with metabolite yield. Use qRT-PCR to validate expression levels of biosynthetic genes (e.g., ituA, ituB) .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically addressed?

Contradictions often arise from variability in experimental parameters. Standardize (i) pathogen strains (e.g., use authenticated isolates from culture collections), (ii) culture conditions (pH, temperature, agitation), and (iii) metabolite extraction protocols. Perform meta-analyses of published IC₅₀ values (Table 1) to identify trends or outliers. For example, Iturin A shows IC₅₀ variability (26.5–34.7 µg/mL) against Gaeumannomyces graminis depending on assay pH .

Table 1. Comparative IC₅₀ Values of Iturin Congeners Against Phytopathogens

| Compound | Pathogen | IC₅₀ (µg/mL) | Study Conditions | Reference |

|---|---|---|---|---|

| Iturin A | Gaeumannomyces graminis | 34.7 | pH 6.5, 25°C, 72h | |

| Iturin A | Fusarium graminearum | 30.0 | pH 7.0, 28°C, 48h | |

| Fengycin | Gaeumannomyces graminis | 26.5 | pH 6.5, 25°C, 72h |

Q. What genetic engineering strategies enhance this compound yield in Bacillus velezensis?

UV mutagenesis followed by selection on pathogen-seeded agar plates effectively generates high-yield mutants. For targeted approaches, overexpress regulatory genes (e.g., degQ, comA) or modify promoter regions of the itu operon. Validate using qRT-PCR and correlate gene expression with metabolite yields (HPLC). Recent studies report a 2.5-fold increase in this compound production via ituD overexpression .

Q. How does this compound interact with other lipopeptides (e.g., surfactin) in antifungal activity?

Design co-culture experiments or combinatorial assays to assess synergism. For example, mix sub-inhibitory concentrations of this compound and surfactin in broth microdilution assays. Synergistic effects are quantified using the fractional inhibitory concentration index (FICI ≤0.5). Studies show surfactin enhances this compound’s membrane permeabilization by facilitating pore formation .

Q. What metabolomic approaches identify environmental stressors influencing this compound production?

Use untargeted metabolomics (LC-MS/MS) to profile extracellular metabolites under stress conditions (e.g., nitrogen limitation, high salinity). Pair with transcriptomics to link stress-responsive genes (e.g., sigB, rsbV) to this compound biosynthesis. Multivariate analysis (PCA or PLS-DA) can pinpoint key metabolic shifts driving lipopeptide yield .

Methodological Considerations

Q. How should researchers design longitudinal studies to evaluate this compound’s stability in soil?

Conduct microcosm experiments with sterile soil amended with this compound (50–200 µg/g). Monitor degradation kinetics via HPLC sampling at 0, 7, 14, and 21 days. Control for microbial activity by comparing sterile vs. non-sterile soil. Temperature and moisture content must be standardized (e.g., 25°C, 60% water-holding capacity) .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound studies?